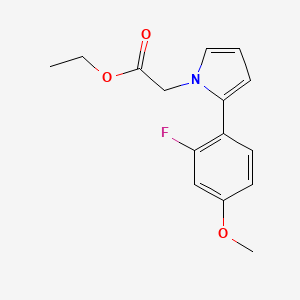
Ethyl 3,5-dioxopyrazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dioxopyrazolidine-1-carboxylate is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms, with two keto groups at positions 3 and 5, and an ethyl ester group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Hydrazine derivative and diethyl oxalate.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The hydrazine derivative is reacted with diethyl oxalate in the presence of an acid catalyst, leading to the formation of the pyrazolidine ring with keto groups at positions 3 and 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,5-dioxopyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
Ethyl 3,5-dioxopyrazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 3,5-dioxopyrazolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The keto groups and ester functionality play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Ethyl 3,5-dioxopyrazolidine-1-carboxylate can be compared with other similar compounds in the pyrazolidine family:
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate: Similar in structure but with phenyl groups instead of keto groups.
Ethyl 3,5-dioxopyrrolidine-1-carboxylate: Similar but with a pyrrolidine ring instead of a pyrazolidine ring.
Ethyl 3,5-dioxo-1,2,4-triazolidine-1-carboxylate: Contains a triazolidine ring with similar functional groups.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propriétés
Formule moléculaire |
C6H8N2O4 |
|---|---|
Poids moléculaire |
172.14 g/mol |
Nom IUPAC |
ethyl 3,5-dioxopyrazolidine-1-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-2-12-6(11)8-5(10)3-4(9)7-8/h2-3H2,1H3,(H,7,9) |
Clé InChI |
RHEGQJNZPUOXRI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(=O)CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
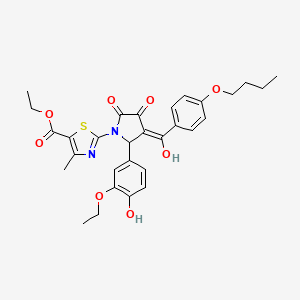

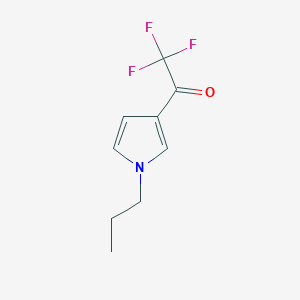
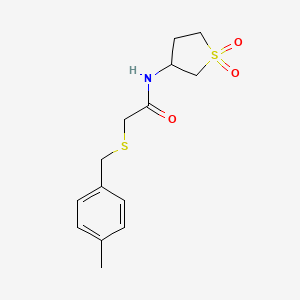
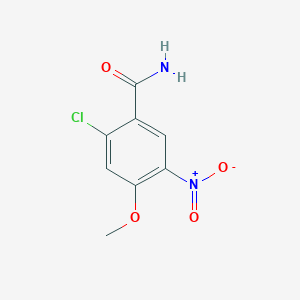

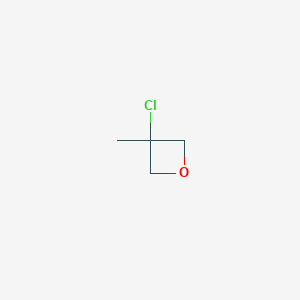
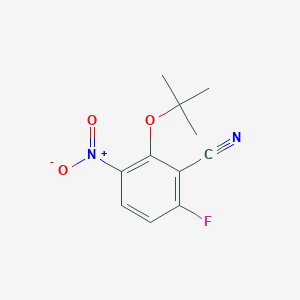


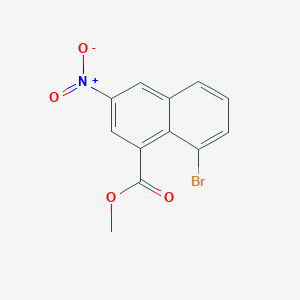
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
